![molecular formula C15H13FN2O3 B10972939 N-[(4-fluorophenyl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B10972939.png)
N-[(4-fluorophenyl)methyl]-2-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]-2-(4-nitrophenyl)acetamide is an organic compound characterized by the presence of both fluorine and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-(4-nitrophenyl)acetamide typically involves a multi-step process:
Nitration of Benzene: The initial step involves the nitration of benzene to produce nitrobenzene. This is achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: The nitrobenzene is then subjected to fluorination to introduce the fluorine atom. This can be done using reagents such as fluorine gas or more commonly, using a fluorinating agent like N-fluorobenzenesulfonimide.
Acylation: The fluorinated nitrobenzene is then acylated using acetic anhydride in the presence of a catalyst such as aluminum chloride to form the acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield aniline derivatives. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-fluorophenyl)methyl]-2-(4-nitrophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorine and nitro groups on biological activity. It may serve as a model compound in drug design and development.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. The presence of both fluorine and nitro groups can influence the pharmacokinetic and pharmacodynamic properties of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which N-[(4-fluorophenyl)methyl]-2-(4-nitrophenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and metabolic stability, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)acetamide
- N-[(4-bromophenyl)methyl]-2-(4-nitrophenyl)acetamide
- N-[(4-methylphenyl)methyl]-2-(4-nitrophenyl)acetamide
Uniqueness
Compared to its analogs, N-[(4-fluorophenyl)methyl]-2-(4-nitrophenyl)acetamide is unique due to the presence of the fluorine atom. Fluorine can significantly alter the electronic properties of the molecule, enhancing its reactivity and stability. This makes it particularly valuable in applications where these properties are desired.
Properties
Molecular Formula |
C15H13FN2O3 |
|---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H13FN2O3/c16-13-5-1-12(2-6-13)10-17-15(19)9-11-3-7-14(8-4-11)18(20)21/h1-8H,9-10H2,(H,17,19) |
InChI Key |
WIXIZDIVVVOBFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10972857.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10972870.png)
![3-(2,3-dihydro-1H-inden-5-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10972875.png)
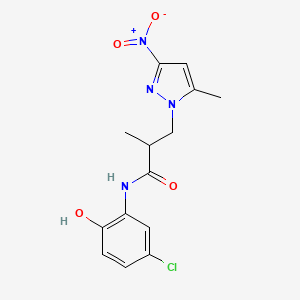
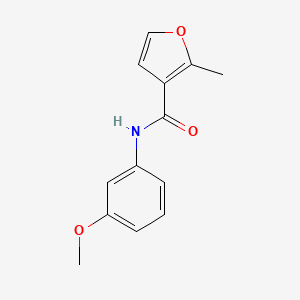
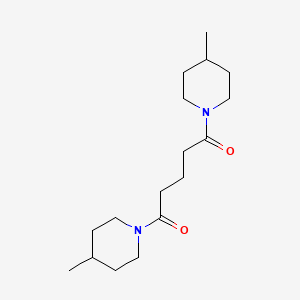
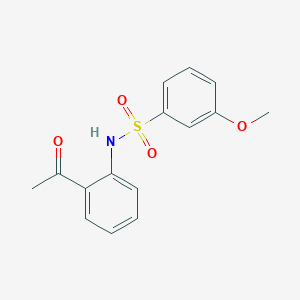
![4-Chloro-1,3-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide](/img/structure/B10972901.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylcyclopropanecarboxamide](/img/structure/B10972908.png)
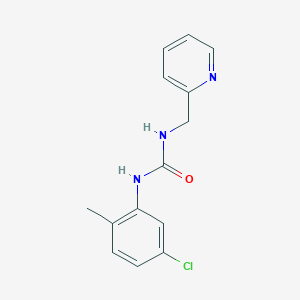
![3-(4-bromo-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide](/img/structure/B10972949.png)
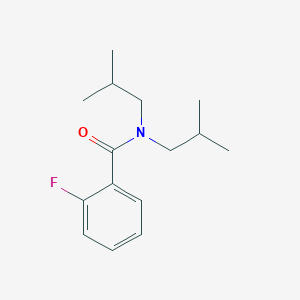
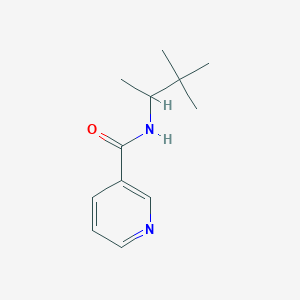
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B10972958.png)
